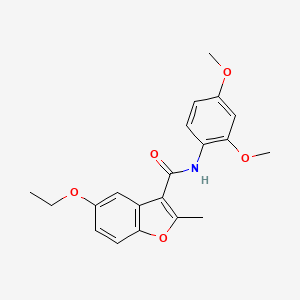
N-(3,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., amide, ester, alkane) is also identified based on its functional groups .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined. Its spectral properties (IR, UV-Vis, NMR) would also be analyzed .Scientific Research Applications
DMPE-PBF has been used in a variety of scientific research applications, including drug development, enzyme inhibition, and protein-protein interactions. It has also been used in studies to investigate the effects of various compounds on the human body, such as the effects of certain drugs on the cardiovascular system. Additionally, it has been used in studies to investigate the effects of certain compounds on the brain, such as the effects of certain drugs on memory and learning.
Mechanism of Action
The mechanism of action of DMPE-PBF is not completely understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to bind to certain proteins, such as the opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPE-PBF are not fully understood, but it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMPE-PBF has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has low bioavailability, which makes it safe to use in experiments. However, it is important to note that the compound is not water soluble, which can limit its use in certain experiments.
Future Directions
The potential future directions for the use of DMPE-PBF are numerous. It could be used in further studies to investigate the effects of various compounds on the human body, such as the effects of certain drugs on the cardiovascular system. Additionally, it could be used in further studies to investigate the effects of certain compounds on the brain, such as the effects of certain drugs on memory and learning. Additionally, it could be used in further studies to investigate the effects of certain compounds on the immune system, such as the effects of certain drugs on the immune response. Finally, it could be used in further studies to investigate the effects of certain compounds on cancer, such as the effects of certain drugs on tumor growth.
Synthesis Methods
The synthesis of DMPE-PBF is relatively simple and can be accomplished in a few steps. The first step involves the preparation of the starting material, which is 3,4-dimethylphenyl-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (DMPE-PBF). This can be achieved by reacting ethyl 2-bromo-3,4-dimethylphenylacetate with ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate in the presence of a base, such as potassium carbonate. The product is then purified by column chromatography.
Safety and Hazards
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-4-28-20-12-13-22-21(15-20)23(24(29-22)18-8-6-5-7-9-18)25(27)26-19-11-10-16(2)17(3)14-19/h5-15H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPNFWWEWCDMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)




